![molecular formula C5H8F3NO2 B1451726 Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021235-22-2](/img/structure/B1451726.png)
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate
Overview
Description
“Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate” is a chemical compound with the molecular formula C5H8F3NO2 . It has a molecular weight of 171.12 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8F3NO2/c1-10-5(9)4(3-8)2-6(7)11/h4,8H,2-3H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
Environmental and Analytical Chemistry Applications
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate and related compounds have been explored in various environmental and analytical chemistry applications. For instance, the study of methanogenic pathways using stable carbon isotopic signatures reveals the importance of acetate (the methyl group) in methane production. This understanding can be applied to environmental monitoring and the assessment of carbon cycling in various ecosystems (Conrad, 2005). Additionally, the analysis of bile acids using gas-liquid chromatography, where trifluoroacetates of bile acid methyl esters are separated, highlights the role of trifluoroethyl groups in enhancing analytical methodologies (Kuksis, 1965).
Biodiesel Production and Sustainability
The interesterification of different feedstocks with methyl acetate for biodiesel production addresses environmental challenges associated with excess waste glycerol from traditional biodiesel processes. This approach not only reduces waste but also produces triacetin as a by-product, which has potential applications as a fuel additive, thereby contributing to more sustainable and cleaner biodiesel production processes (Esan et al., 2021).
Advanced Drug Delivery Systems
Cellulose acetate, derived from related acetate compounds, is utilized in biomedical applications, particularly in drug delivery systems, due to its beneficial properties such as biocompatibility and mechanical strength. Electrospun cellulose acetate nanofibers, for example, have been explored for their potential as carriers for various classes of drugs, highlighting the versatility of acetate derivatives in advanced medical applications (Wsoo et al., 2020).
properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-11-4(10)2-9-3-5(6,7)8/h9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKXMPIGPKWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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